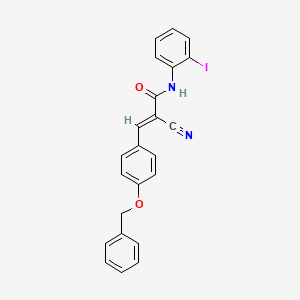

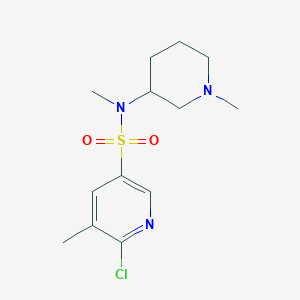

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide, also known as BIA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its benzyloxy and iodophenyl groups are particularly useful in cross-coupling reactions, which are pivotal in constructing complex organic structures. The cyano group can act as a functional handle for further chemical transformations, making it a versatile building block in organic synthesis .

Pharmaceutical Research

In pharmaceutical research, the compound’s structural features may be exploited to design novel drug candidates. The iodine atom could be used for radio-labeling, which is essential for tracking the distribution of drugs within the body. Additionally, the cyano group could be converted into carboxylic acids, amides, or other derivatives, which are common functionalities in drug molecules .

Material Science

The compound’s aromatic structure and functional groups make it a candidate for the development of new materials. For instance, it could be used in the creation of organic semiconductors or as a monomer in polymer synthesis. Its ability to absorb light might also be harnessed in photovoltaic applications .

Catalysis

The benzyloxy and iodophenyl groups might be involved in catalytic processes, especially in transition-metal catalysis. These groups can stabilize transition states or act as ligands, influencing the rate and selectivity of chemical reactions .

Neutron Capture Therapy

The presence of the iodine atom makes this compound potentially useful in neutron capture therapy for cancer treatment. Iodine has a high neutron capture cross-section, which means it can be used to target and destroy cancer cells when exposed to neutrons .

Biological Probes

Due to its distinctive structural elements, this compound could be modified to act as a biological probe. It can be tagged with fluorescent groups or other markers to study biological processes, such as enzyme-substrate interactions or cellular uptake mechanisms .

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reagent in various spectroscopic techniques. Its unique chemical structure allows for its identification and quantification in complex mixtures, aiding in the analysis of substances .

Agrochemical Research

Lastly, the compound’s structural framework could be utilized in the design of new agrochemicals. The benzyloxy phenyl group, in particular, is a common motif in herbicides and insecticides, suggesting potential applications in pest control and crop protection .

properties

IUPAC Name |

(E)-2-cyano-N-(2-iodophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17IN2O2/c24-21-8-4-5-9-22(21)26-23(27)19(15-25)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,16H2,(H,26,27)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVUUJJFVKTVGL-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(2-iodophenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2861987.png)

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)

![2-Azaspiro[3.5]nonan-7-ol;hydrochloride](/img/structure/B2861993.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)

![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)